Cas no 1396876-05-3 (1-(diphenylmethyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea)

1-(diphenylmethyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-(diphenylmethyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea
- 1-benzhydryl-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea
- Urea, N-[4-(4,5-dihydro-4-methyl-5-oxo-1H-tetrazol-1-yl)phenyl]-N'-(diphenylmethyl)-
- 1396876-05-3
- 1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea
- 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- VU0538445-1
- AKOS024540916
- F6233-0239
-
- Inchi: 1S/C22H20N6O2/c1-27-22(30)28(26-25-27)19-14-12-18(13-15-19)23-21(29)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H2,23,24,29)
- InChI Key: YTDQULGQGJVQKP-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(N2C(=O)N(C)N=N2)C=C1)C(NC(C1=CC=CC=C1)C1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 400.16477390g/mol
- Monoisotopic Mass: 400.16477390g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 603
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 89.4Ų
1-(diphenylmethyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6233-0239-15mg |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-10μmol |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-2μmol |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-5μmol |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-3mg |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-20mg |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-20μmol |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-4mg |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-5mg |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6233-0239-1mg |
1-(diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396876-05-3 | 1mg |
$54.0 | 2023-09-09 |
1-(diphenylmethyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea Related Literature
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 1-(diphenylmethyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea
Introduction to 1-(Diphenylmethyl)-3-[4-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea (CAS No. 1396876-05-3)
1-(Diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea (CAS No. 1396876-05-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various therapeutic applications.
The molecular structure of 1-(Diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea includes a diphenylmethyl group attached to a urea moiety, which is further substituted with a tetrazole ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The diphenylmethyl group is known for its lipophilic nature, which can enhance the compound's ability to cross biological membranes and reach target sites within cells. The urea moiety and the tetrazole ring contribute to the compound's reactivity and binding affinity to various biological targets.
Recent studies have highlighted the potential of 1-(Diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea in several therapeutic areas. One of the most promising applications is in the treatment of cardiovascular diseases. Research has shown that this compound exhibits potent vasodilatory effects by interacting with specific receptors in vascular smooth muscle cells. This property makes it a potential candidate for the development of new drugs to treat hypertension and other cardiovascular conditions.
In addition to its cardiovascular benefits, 1-(Diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea has also shown promise in the field of oncology. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways involved in cell survival and proliferation. These findings suggest that 1-(Diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea could be further developed as an anticancer agent.
The pharmacokinetic properties of 1-(Diphenylmethyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-y l)phenyl]urea have also been extensively studied. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(Diphenylmethyl)-3-[4-(4-methyl -5 -oxo - 4 , 5 -dihydro - 1 H - 1 , 2 , 3 , 4 -tetrazol - 1 - yl ) phen yl ] urea in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The structural versatility of 1-(Diphenylmethyl)-3-[4-(4-methyl -5 -oxo - 4 , 5 -dihydro - 1 H - 1 , 2 , 3 , 4 -tetrazol - yl ) phen yl ] urea also allows for further chemical modifications to optimize its pharmacological properties. Researchers are exploring various derivatives of this compound to enhance its potency and selectivity towards specific biological targets. These efforts aim to develop more effective and safer drugs for treating a wide range of diseases.
In conclusion, 1-(Diphenylmethyl)-3-[4-(4-methyl -5 -oxo - 4 , 5 -dihydro - 1 H - 1 , 2 , 3 , 4 -tetrazol -y l ) phen yl ] urea (CAS No. 1396876-05-3) represents a promising lead compound in medicinal chemistry with diverse therapeutic potential. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
1396876-05-3 (1-(diphenylmethyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea) Related Products
- 2228518-01-0(3-2-(1H-indol-3-yl)ethyloxolane-2,5-dione)
- 181576-28-3(N-Pyrrolidin-3-ylmethyl-acetamide)
- 2034581-31-0(2,5-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]furan-3-carboxamide)
- 733742-72-8(trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid)
- 2138057-91-5(6-(2,2-Dimethylmorpholin-4-yl)spiro[4.5]decan-8-ol)
- 2138303-49-6(3-butyl-1H-pyrrolo[2,3-b]pyridin-5-amine)
- 2763908-50-3(4-({[(benzyloxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid)
- 2228402-73-9(1-2-(2,6-dichloropyridin-4-yl)propan-2-ylcyclopropan-1-amine)
- 1341828-77-0(4-(pyrazin-2-yl)butan-2-ol)
- 2172573-84-9(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-3-carboxylic acid)



